molecular formula C15H34O3Si B098672 Tributoxypropylsilane CAS No. 17906-22-8

Tributoxypropylsilane

Cat. No.: B098672
CAS No.: 17906-22-8
M. Wt: 290.51 g/mol
InChI Key: WAAWAIHPWOJHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributoxypropylsilane (hypothetical structure: (C₄H₉O)₃Si-CH₂CH₂CH₃) is a trialkoxysilane derivative characterized by a silicon atom bonded to three butoxy groups (-OC₄H₉) and a propyl chain. Trialkoxysilanes are widely used as coupling agents in polymers, coatings, and adhesives due to their ability to bond organic and inorganic materials .

Properties

CAS No.

17906-22-8

Molecular Formula

C15H34O3Si

Molecular Weight

290.51 g/mol

IUPAC Name

tributoxy(propyl)silane

InChI

InChI=1S/C15H34O3Si/c1-5-9-12-16-19(15-8-4,17-13-10-6-2)18-14-11-7-3/h5-15H2,1-4H3

InChI Key

WAAWAIHPWOJHJJ-UHFFFAOYSA-N

SMILES

CCCCO[Si](CCC)(OCCCC)OCCCC

Canonical SMILES

CCCCO[Si](CCC)(OCCCC)OCCCC

Other CAS No.

17906-22-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of tributoxypropylsilane (inferred) with analogous trialkoxysilanes:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Applications
Propyltrimethoxysilane C₆H₁₆O₃Si 164.27 1067-25-0 -Si(OCH₃)₃, -CH₂CH₂CH₃ Surface modification, hydrophobic coatings
3-Methacryloxypropyltrimethoxysilane C₁₀H₂₀O₅Si 248.35 2530-85-0 -Si(OCH₃)₃, -CH₂CH₂CH₂-O-CO-C(CH₂)=CH₂ Polymer reinforcement, dental composites, adhesives
Vinyltriethoxysilane C₈H₁₈O₃Si 190.31 (estimated) 78-08-0* -Si(OCH₂CH₃)₃, -CH=CH₂ Crosslinking agent in silicones, rubber vulcanization
Triethoxy[3-(oxiranylmethoxy)propyl]silane C₁₁H₂₄O₅Si 288.39 (estimated) 2602-34-8 -Si(OCH₂CH₃)₃, -CH₂CH₂CH₂-O-(epoxy) Epoxy resin modifiers, electronic encapsulation
3,3′-Tetrathiobis(propyl-triethoxysilane) C₁₈H₄₂O₆S₄Si₂ 538.95 40372-72-3 -Si(OCH₂CH₃)₃, -S-S- bridges Sulfur-containing adhesives, corrosion inhibitors

Key Findings:

Structural Influence on Reactivity: Methoxy vs. Ethoxy Groups: Methoxy groups (e.g., in propyltrimethoxysilane) hydrolyze faster than ethoxy groups due to their smaller size, enhancing reactivity in aqueous environments . This compound’s larger butoxy groups would likely reduce hydrolysis rates, increasing shelf stability but requiring catalysts for activation. Functional Side Chains: The methacrylate group in 3-Methacryloxypropyltrimethoxysilane enables covalent bonding with polymers during curing, making it superior for composite materials compared to non-polymerizable analogs like propyltrimethoxysilane .

Thermal and Chemical Stability :

  • Silanes with sulfur bridges (e.g., 3,3′-Tetrathiobis(propyl-triethoxysilane)) exhibit exceptional thermal stability (up to 250°C) due to robust Si-S bonds, whereas methacrylate-functionalized silanes degrade near 150°C .

Toxicity and Handling: Methacrylated silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) require stringent respiratory protection (P95/NIOSH) due to irritant vapors, while non-functionalized silanes like propyltrimethoxysilane pose lower acute toxicity risks .

Limitations and Data Gaps

  • Experimental validation of its hydrolysis kinetics and thermal stability is recommended.
  • Comparative toxicity data for butoxy-substituted silanes remain sparse, necessitating further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.